molecular formula C15H13FN2O4S B6715752 Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate

Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate

Cat. No.: B6715752
M. Wt: 336.3 g/mol
InChI Key: XIASCIGGOZXTGR-UHFFFAOYSA-N
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Description

Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a methyl ester group and a sulfonyl group attached to a fluorinated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then fluorinated. The sulfonylation of the indole ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the esterification of the pyridine ring to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Methyl 5-[(4-chloro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

Methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-[(4-fluoro-2,3-dihydroindol-1-yl)sulfonyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-15(19)13-6-5-10(9-17-13)23(20,21)18-8-7-11-12(16)3-2-4-14(11)18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIASCIGGOZXTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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